molecular formula C17H10Cl2N4S B2727087 (Z)-N'-(3-chlorophenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-16-2

(Z)-N'-(3-chlorophenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2727087
CAS No.: 477190-16-2
M. Wt: 373.26
InChI Key: IJANUPYOEDCHHM-HAHDFKILSA-N
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Description

(Z)-N'-(3-chlorophenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C17H10Cl2N4S and its molecular weight is 373.26. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including compounds with carbohydrazonoyl groups and chlorophenyl rings, have been extensively researched for their anticancer properties. For example, novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents. These compounds have shown significant in vitro anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents (Gomha et al., 2017).

Antimicrobial Activity

Compounds featuring thiazole cores have also been investigated for their antimicrobial efficacy. N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which share structural similarities with the compound , have been synthesized and tested for their antimicrobial properties. These studies have shown that such derivatives possess significant activity against a variety of gram-positive and gram-negative bacteria, highlighting their potential in antimicrobial drug development (Chawla, 2016).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, especially those containing chlorophenyl groups, have been evaluated for their corrosion inhibition performances. These studies involve density functional theory (DFT) calculations and molecular dynamics simulations to predict the efficacy of such compounds in protecting metals against corrosion. The results have indicated good agreement with experimental data, suggesting that these derivatives can serve as effective corrosion inhibitors (Kaya et al., 2016).

Chemical Sensing

Carbazole-based derivatives, which can be structurally related to the compound , have been designed and used for the measurement of cyanide and viscosity. These derivatives act as chemosensors, enabling the detection of cyanide ions through visual color changes or fluorescence enhancement, demonstrating the utility of such compounds in environmental monitoring and safety applications (Zhang et al., 2017).

Properties

IUPAC Name

(2Z)-N-(3-chloroanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4S/c18-12-6-4-11(5-7-12)16-10-24-17(21-16)15(9-20)23-22-14-3-1-2-13(19)8-14/h1-8,10,22H/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJANUPYOEDCHHM-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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